molecular formula C21H34O3 B161007 [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 3090-70-8

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B161007
CAS No.: 3090-70-8
M. Wt: 334.5 g/mol
InChI Key: MENYRVLDWKVWLK-QKSWPAOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid compound that belongs to the class of androgens and derivatives. It is a derivative of dihydrotestosterone (DHT) and is known for its anabolic and androgenic properties. This compound is often used in scientific research to study its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of 5alpha-androstan-17beta-ol-3-one. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Studied for its potential therapeutic applications in treating conditions related to androgen deficiency.

    Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs.

Mechanism of Action

The mechanism of action of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Stanolone: Another name for dihydrotestosterone, highlighting its anabolic properties.

Uniqueness

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific acetoxy functional group, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYRVLDWKVWLK-QKSWPAOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346364
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3090-70-8
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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